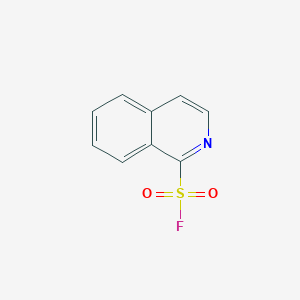

Isoquinoline-1-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

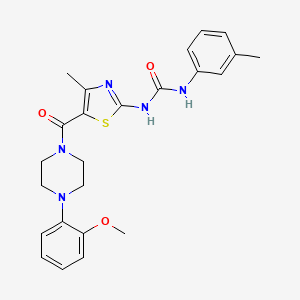

Isoquinoline-1-sulfonyl fluoride is a type of fluorinated isoquinoline . Fluorinated isoquinolines have attracted widespread attention as important components of pharmaceuticals and materials, due to their unique characteristics such as biological activities and light-emitting properties .

Synthesis Analysis

The synthesis of fluorinated isoquinolines has been greatly developed during the last decade . The synthetic methodologies are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent . A Cu (I)-promoted exclusive synthesis of pyrrolo [2,1-a]isoquinoline derivatives involving (E)-2-methoxyethene-1-sulfonyl fluoride (MESF) and isoquinolinium N-ylides is described .

Chemical Reactions Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This approach has been used in the synthesis of diverse functionalized sulfonyl fluorides .

Physical and Chemical Properties Analysis

Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base . The base strength is comparable to that of pyridine and quinoline .

Wissenschaftliche Forschungsanwendungen

Synthesis of Quinoline Silyloxymethylsulfones and Derivatives

The synthesis of quinoline silyloxymethylsulfones is important in medicinal chemistry, particularly for creating sulfonyl derivatives like isoquinoline-1-sulfonyl fluoride. Patel et al. (2022) discuss methods to produce six-membered heteroaromatic sulfonyl compounds, highlighting the scalability and broad applicability of these transformations in quinoline and isoquinoline functionality. This advancement is significant for the development of various medicinal compounds (Patel, Laha, & Moschitto, 2022).

Construction of Indolizine-based Heterocyclic Sulfonyl Fluorides

The creation of indolizine-based heterocyclic sulfonyl fluorides through [3+2] cycloaddition is another key application. Xiong et al. (2022) describe a method involving isoquinolinium salts and 1-bromoethene-1-sulfonyl fluoride, indicating its potential in the synthesis of complex organic compounds. This transformation shows the versatility of this compound in the construction of novel molecular structures (Xiong, Wu, & Qin, 2022).

Synthesis of Pyrazolo[5,1-a]isoquinolinyl Sulfonyl Fluorides

Wu and Qin (2023) discuss a [3 + 2] cycloaddition reaction of N-aminoisoquinolines with 1-bromoethene-1-sulfonyl fluoride to yield pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides. This process demonstrates a broad substrate specificity and operational simplicity, highlighting its applicability in medicinal chemistry (Wu & Qin, 2023).

Development of Indolizine-containing Alkyl Sulfonyl Fluorides

The creation of unique indolizine-containing alkyl sulfonyl fluorides through a three-component reaction involving quinolines and isoquinolines is explored by Chen et al. (2021). This method features a wide substrate scope and great functional group compatibility, which could be significant for various applications in organic synthesis and medicinal chemistry (Chen, Hu, Qin, & Tang, 2021).

Targeting Active-site Tyrosine Residues with Sulfonyl Fluoride Probes

Hett et al. (2015) demonstrate the use of sulfonyl fluoride probes, including isoquinoline derivatives, to target tyrosine residues in protein binding sites. This has applications in molecular pharmacology and target validation, illustrating the significance of this compound in biochemical research (Hett et al., 2015).

Zukünftige Richtungen

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This approach has been used in the synthesis of diverse functionalized sulfonyl fluorides , indicating potential future directions in this field.

Eigenschaften

IUPAC Name |

isoquinoline-1-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2S/c10-14(12,13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADRHRUHRRSHIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(methanesulfonamidomethyl)cyclopentyl]prop-2-enamide](/img/structure/B2596381.png)

![N-(4-chlorophenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2596382.png)

![5-Fluoro-6-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2596385.png)

![N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]propan-2-amine](/img/structure/B2596388.png)

![6-bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2596391.png)

![6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2596393.png)

![7-ethyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2596399.png)

![N-[1-(Thiophen-2-ylmethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2596402.png)